molecular formula C21H26N2O3 B1259452 methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate

methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate

Cat. No. B1259452
M. Wt: 354.4 g/mol
InChI Key: MBXJCHZRHROMQA-ITKISHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate is a natural product found in Tabernaemontana grandiflora, Tabernaemontana cymosa, and other organisms with data available.

Scientific Research Applications

Complex Formation and Structural Analysis

This compound has been utilized in the synthesis of novel complexes, particularly in the formation of N-Pivot Lariat Crown Ethers. The unique structure of these complexes has been studied, revealing insights into their formation and properties. For example, Xue-Fei Guo and Z. Zong synthesized novel complexes with this compound, showcasing its potential in creating intricate molecular structures (Guo & Zong, 1994).

Chemical Synthesis and Reactions

In the realm of synthetic chemistry, this compound has played a crucial role. It has been used as a precursor in various synthesis processes, leading to the formation of complex bicyclic structures. For instance, G. V. Shishkin and V. I. Vysochin synthesized 2-hydroxymethyl-1,4-diazabicyclo[2.2.2]octane, exploring its reactivity and potential in creating more complex chemical structures (Shishkin & Vysochin, 1980).

Molecular Structure Elucidation

This compound's intricate structure has made it a subject of interest in crystallography and molecular structure studies. Researchers have employed it to understand better the crystal and molecular structures of various complex compounds, contributing significantly to the field of structural chemistry. The work of J. Ganapathy et al. is a notable example, where they determined the crystal structure of a potential active compound using this chemical as a part of the structure (Ganapathy et al., 2013).

Catalytic Reactions and Synthesis

Moreover, the compound has been instrumental in catalytic reactions, aiding in the synthesis of functionally rich and complex cyclopentanes. T. Yakura et al.'s work on the dirhodium(II)-catalyzed C-H insertion reaction is a testament to its utility in sophisticated chemical synthesis processes (Yakura et al., 1999).

properties

Product Name

methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-16-15-6-4-5-7-18(15)22-19(16)21(13-24,20(25)26-2)17(14)9-11-23/h3-7,17,22,24H,8-13H2,1-2H3/b14-3+/t17-,21-/m0/s1

InChI Key

MBXJCHZRHROMQA-ITKISHOESA-N

Isomeric SMILES

C/C=C/1\CN2CC[C@@H]1[C@](C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC

Canonical SMILES

CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC

synonyms

stemmadenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate
Reactant of Route 2
methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate
Reactant of Route 3
methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate
Reactant of Route 4
methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate
Reactant of Route 5
methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate
Reactant of Route 6
methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate

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